beta-Cyfluthrin

Description

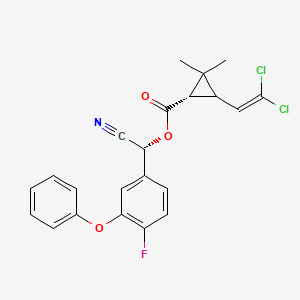

Structure

3D Structure

Properties

IUPAC Name |

[(R)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3/t15?,18-,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQODLKZGRKWIFG-RUTXASTPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](C1C=C(Cl)Cl)C(=O)O[C@@H](C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18Cl2FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Beta-Cyfluthrin's Mode of Action on Insect Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beta-cyfluthrin, a synthetic pyrethroid insecticide, exerts its neurotoxic effects by targeting the voltage-gated sodium channels (VGSCs) in insect neurons. This guide provides an in-depth technical overview of the molecular interactions between this compound and its target. The primary mode of action involves the modification of the channel's gating kinetics, leading to prolonged channel opening, neuronal hyperexcitability, paralysis, and eventual death of the insect. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows. While specific quantitative electrophysiological data for this compound on insect sodium channels is limited in publicly available literature, this guide leverages data from closely related Type II pyrethroids, such as deltamethrin, to provide a comprehensive understanding of the mechanism.

Introduction to this compound and its Target

This compound is a non-alpha-cyano (Type I) pyrethroid insecticide.[1] Its primary target in insects is the voltage-gated sodium channel, a transmembrane protein essential for the initiation and propagation of action potentials in the nervous system.[2] These channels are composed of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[2] The S4 segment acts as the voltage sensor, while the S5-S6 segments form the ion pore.[2] Pyrethroids bind to the alpha subunit of the sodium channel.[3]

The insecticidal efficacy of pyrethroids is due to their ability to lock the sodium channel in an open or modified-open state.[2] This disrupts the normal flow of ions across the neuronal membrane, leading to repetitive firing and eventual paralysis.[2]

Molecular Mode of Action

The interaction of this compound with insect sodium channels is a complex process involving state-dependent binding and allosteric modulation of channel gating.

State-Dependent Binding

Pyrethroids, particularly Type II pyrethroids which are structurally similar to this compound, exhibit a preference for binding to the open state of the sodium channel.[4][5] This "use-dependent" action means that the insecticide's effect is more pronounced in active neurons where sodium channels are frequently opening.[4] The binding of this compound stabilizes the open conformation of the channel, significantly slowing both the inactivation and deactivation processes.[2]

Gating Modifications

The binding of this compound to the insect sodium channel leads to several characteristic modifications of its gating properties:

-

Prolonged Open Time: The most significant effect is a dramatic slowing of the channel's closing (deactivation) and inactivation processes. This results in a persistent influx of sodium ions following an action potential.[2]

-

Tail Currents: Electrophysiological recordings of pyrethroid-modified channels show a characteristic "tail current" upon repolarization of the membrane. This represents the slow closing of the modified channels.[6]

-

Shift in Voltage Dependence: Some pyrethroids can cause a hyperpolarizing shift in the voltage-dependence of activation, meaning the channel is more likely to open at more negative membrane potentials.[7]

These modifications lead to a prolonged depolarization of the neuronal membrane, causing repetitive firing of action potentials and, at higher concentrations, a complete block of nerve impulse propagation.

Putative Binding Sites

Computational modeling and site-directed mutagenesis studies have identified two putative pyrethroid receptor sites (PyR1 and PyR2) on the insect sodium channel.[4] These sites are located in hydrophobic pockets at the interfaces of different domains of the channel protein.[5]

-

PyR1: Located at the interface of domains II and III.[4]

-

PyR2: Located at the interface of domains I and II.[4]

The binding of pyrethroids to these sites is thought to allosterically modulate the channel's gating machinery. The presence of specific amino acid residues in these regions contributes to the high affinity of pyrethroids for insect sodium channels compared to their mammalian counterparts, conferring a degree of selective toxicity.[4]

Quantitative Data

Direct quantitative data on the effects of this compound on insect sodium channels from electrophysiological studies is scarce in the available literature. However, data from studies on mammalian neurons and other pyrethroids on insect channels provide valuable insights.

Table 1: Potency of this compound on Sodium Influx in Mammalian Neurons

| Compound | EC50 (µM) for Na+ Influx | Cell Type | Reference |

| This compound | ~1 | Primary cultures of cerebrocortical neurons | [8] |

Table 2: Comparative Potency of Type II Pyrethroids on Insect Sodium Channels (using Deltamethrin as a proxy)

| Compound | EC50 for Tail Current (µM) | Insect Sodium Channel | Reference |

| Deltamethrin | 0.043 | Drosophila melanogaster para | [7] |

Note: The extreme lipophilicity of pyrethroids makes traditional radioligand binding assays to determine binding affinities (Kd) challenging due to high non-specific binding.

Experimental Protocols

The study of this compound's effects on insect sodium channels primarily relies on two key experimental techniques: two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes and site-directed mutagenesis to identify key amino acid residues involved in binding and action.

Two-Electrode Voltage Clamp (TEVC) of Insect Sodium Channels in Xenopus Oocytes

This technique allows for the functional expression of insect sodium channels in a heterologous system and the detailed characterization of their electrophysiological properties in the presence of insecticides.

Methodology:

-

cRNA Preparation: The cDNA encoding the insect sodium channel alpha subunit (e.g., from Drosophila melanogaster or Aedes aegypti) is subcloned into an expression vector.[9][10] Capped RNA (cRNA) is then synthesized in vitro. For robust expression, the insect sodium channel cRNA is often co-injected with cRNA for an auxiliary subunit like TipE.[4]

-

Xenopus Oocyte Preparation and Injection: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated.[11] A nanoliter volume of the cRNA solution is injected into the oocyte cytoplasm.[11] The oocytes are then incubated for 2-5 days to allow for channel expression.[10]

-

Electrophysiological Recording:

-

An injected oocyte is placed in a recording chamber and perfused with a saline solution.[11]

-

The oocyte is impaled with two microelectrodes filled with KCl, one for measuring the membrane potential and the other for injecting current.[12]

-

A voltage-clamp amplifier is used to control the membrane potential and record the resulting sodium currents.[3]

-

-

Data Acquisition and Analysis:

-

Voltage protocols are applied to elicit sodium currents. A typical protocol involves holding the oocyte at a negative potential (e.g., -100 mV), followed by a depolarizing step to various test potentials to activate the channels, and then repolarizing to measure tail currents.[2]

-

This compound is applied to the bath solution, and the effects on the sodium current (e.g., peak current amplitude, inactivation kinetics, and tail current characteristics) are recorded and compared to control conditions.[6]

-

Dose-response curves can be generated by applying a range of this compound concentrations to determine the EC50.

-

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues in the sodium channel that are critical for this compound binding and its modulatory effects.

Methodology:

-

Primer Design: Oligonucleotide primers containing the desired nucleotide change are designed to introduce a specific amino acid substitution at a target site in the sodium channel cDNA.[13]

-

Mutagenesis Reaction: The mutagenesis is typically performed using a polymerase chain reaction (PCR)-based method with the plasmid containing the wild-type channel cDNA as a template.[4] The PCR product contains the desired mutation.

-

Transformation and Sequencing: The mutated plasmid is transformed into competent E. coli for amplification. The plasmid DNA is then purified and sequenced to confirm the presence of the intended mutation and the absence of any other unintended mutations.[4]

-

Functional Expression and Analysis: The mutated cRNA is synthesized and injected into Xenopus oocytes for functional analysis using TEVC as described above. The sensitivity of the mutant channel to this compound is then compared to the wild-type channel to determine the role of the mutated residue.[4]

Visualizations

Signaling Pathway

Caption: Signaling pathway of this compound's action on insect sodium channels.

Experimental Workflow

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Logical Relationship

Caption: Logical relationship of this compound's effects on insect neurons.

Conclusion

This compound is a potent neurotoxin in insects that acts by modifying the function of voltage-gated sodium channels. Its primary mechanism involves state-dependent binding to the open channel, leading to a significant prolongation of the sodium current. This disrupts normal neuronal signaling, causing hyperexcitability and ultimately leading to the insect's death. While specific quantitative data for this compound's interaction with insect sodium channels is an area for further research, the well-established mode of action of Type II pyrethroids provides a strong framework for understanding its effects. The experimental protocols detailed in this guide, particularly TEVC in Xenopus oocytes and site-directed mutagenesis, are powerful tools for further elucidating the precise molecular interactions and for the development of novel insecticides.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modelling insecticide-binding sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sodium Channel Mutations and Pyrethroid Resistance in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of this compound on white and sepia mutants of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The insect voltage-gated sodium channel as target of insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. neb.com [neb.com]

A Technical Guide to the Chemical Structure and Synthesis of Beta-Cyfluthrin Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-cyfluthrin is a potent, broad-spectrum synthetic pyrethroid insecticide valued for its high efficacy and rapid knockdown of a wide range of pests.[1] It is an enriched isomeric mixture of the more biologically active diastereomers of cyfluthrin (B156107).[2][3] Understanding the specific chemical structures of these isomers and the stereoselective synthetic pathways to obtain them is crucial for optimizing its insecticidal activity and for the development of new, more effective analogues. This technical guide provides an in-depth overview of the chemical structure, synthesis, and characterization of this compound isomers.

Chemical Structure of this compound Isomers

Cyfluthrin possesses three chiral centers, resulting in a total of eight possible stereoisomers, which exist as four pairs of diastereomers.[2] These diastereomeric pairs are designated as I, II, III, and IV. This compound is a specific formulation that is enriched in the two most insecticidally active diastereomeric pairs: II and IV.[1][2]

-

Diastereomer II is the cis-isomer pair and consists of the (1R,3S)-cis-αS and (1S,3R)-cis-αR enantiomers.

-

Diastereomer IV is the trans-isomer pair and consists of the (1R,3R)-trans-αS and (1S,3S)-trans-αR enantiomers.

The typical composition of technical grade this compound is an isomeric mixture containing 30-40% of diastereomer II and 57-67% of diastereomer IV.[2][4]

The general chemical structure of this compound is the ester of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid and α-cyano-4-fluoro-3-phenoxybenzyl alcohol.[4] The specific stereochemistry of the cyclopropane (B1198618) ring and the α-carbon of the benzyl (B1604629) alcohol determines the individual isomer.

Synthesis of this compound Isomers

The synthesis of this compound involves the preparation of two key intermediates: the substituted cyclopropanecarboxylic acid and the cyanohydrin alcohol, followed by their esterification. A critical aspect of the synthesis is the control of stereochemistry to enrich the final product with the desired diastereomers II and IV.

A general synthetic pathway is outlined below:

Caption: General synthetic workflow for this compound.

Experimental Protocols

1. Synthesis of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid Chloride

The stereoselective synthesis of the cis- and trans-isomers of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is a key step. Various methods have been reported, often starting from commercially available materials and employing stereocontrolled reactions.

One common approach involves the reaction of a suitable precursor with a dichlorovinylating agent. The resulting mixture of cis and trans isomers can be separated, or the reaction conditions can be optimized to favor the formation of the desired isomer.

Following the synthesis of the carboxylic acid, it is converted to the corresponding acid chloride, typically by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

2. Synthesis of α-cyano-4-fluoro-3-phenoxybenzyl Alcohol

This intermediate is synthesized from p-fluorobenzaldehyde. The key step is the formation of a cyanohydrin by the addition of a cyanide source, such as hydrogen cyanide (HCN) or a cyanide salt, to the aldehyde. This reaction is often carried out in the presence of a base catalyst.

3. Esterification to Form this compound

A crucial step in the synthesis of this compound is the esterification of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride with α-cyano-4-fluoro-3-phenoxybenzyl alcohol. To enrich the final product in the more insecticidally active diastereomers (II and IV), the reaction is carried out under specific conditions.

A patented process describes the reaction in a hydrocarbon solvent at reflux temperature in an inert atmosphere, notably without the presence of an acid acceptor like pyridine.[5] This method has been shown to favor the formation of the desired isomers.

Illustrative Esterification Protocol:

-

A solution of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride in a hydrocarbon solvent (e.g., heptane) is brought to reflux under an inert atmosphere (e.g., nitrogen).

-

A solution of α-hydroxy-4-fluoro-3-phenoxyphenylacetonitrile is added dropwise to the refluxing solution.

-

The reaction mixture is maintained at reflux for a specified period.

-

After cooling, the reaction mixture is washed with an aqueous base (e.g., sodium carbonate solution) to remove any unreacted acid chloride and hydrogen chloride formed during the reaction.

-

The organic layer is then washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.

-

The product is then purified, for example, by column chromatography, to achieve the desired isomeric purity.

Quantitative Data

The following table summarizes typical quantitative data for the composition and analysis of this compound.

| Parameter | Value | Reference |

| Composition | ||

| Diastereomer II (cis) | 300 - 400 g/kg | [2][4] |

| Diastereomer IV (trans) | 570 - 670 g/kg | [2][4] |

| Minimum Purity | 965 g/kg | [2] |

| HPLC Analysis (Normal Phase) | ||

| Column | LiChrosorb Si 60 | [6][7] |

| Mobile Phase | n-hexane-dichloromethane (40:60 v/v) | [7] |

| Retention Time (Diastereomer II) | ~5.61 min | [7] |

| Retention Time (Diastereomer IV) | ~6.00 min | [7] |

| GC Analysis | ||

| Column | HP-5 | [8][9] |

| Enantioselective Column | BGB-172 (beta-cyclodextrin based) | [8][9] |

Analytical Methods and Characterization

The separation and quantification of this compound isomers are typically performed using high-performance liquid chromatography (HPLC) and gas chromatography (GC).[6][8][9] Chiral stationary phases are often employed for the separation of the individual enantiomers.

1. High-Performance Liquid Chromatography (HPLC)

Normal-phase HPLC is a common method for separating the diastereomers of this compound. A silica-based column with a non-polar mobile phase, such as a mixture of n-hexane and dichloromethane, can effectively resolve diastereomers II and IV.[6][7]

2. Gas Chromatography (GC)

GC, often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of this compound isomers. An achiral column can be used to separate the diastereomers, while a chiral column is necessary for the separation of the enantiomers.[8][9]

3. Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the isomers. The chemical shifts and coupling constants of the protons and carbons in the cyclopropane ring and at the α-carbon of the benzyl alcohol are characteristic for each isomer.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the this compound isomers. The electron ionization (EI) mass spectrum of cyfluthrin shows characteristic fragment ions that can be used for its identification.[10]

The logical relationship for the analytical separation of this compound isomers can be visualized as follows:

Caption: Analytical workflow for this compound isomer separation.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry to achieve the desired enrichment of the highly active diastereomers II and IV. The key to a successful synthesis lies in the stereoselective preparation of the cyclopropanecarboxylic acid and cyanohydrin intermediates, followed by a controlled esterification reaction. A thorough understanding of the analytical techniques for separating and characterizing the resulting isomers is essential for quality control and for guiding further research and development in the field of pyrethroid insecticides. This guide provides a foundational understanding for researchers and professionals working with this compound and related compounds.

References

- 1. awhhe.am [awhhe.am]

- 2. openknowledge.fao.org [openknowledge.fao.org]

- 3. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 4. This compound (Ref: OMS 3051) [sitem.herts.ac.uk]

- 5. WO1991007379A1 - Preparation of mixtures of cypermethrin or cyfluthrin isomers enriched in more active species - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cyfluthrin [webbook.nist.gov]

Beta-Cyfluthrin: An In-depth Technical Guide for Researchers

An extensive examination of the synthetic pyrethroid insecticide, beta-cyfluthrin, this technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. This document delves into the core scientific principles of this compound, from its chemical and physical properties to its toxicological effects and the intricate signaling pathways it modulates.

This compound is a non-systemic synthetic pyrethroid insecticide renowned for its potent, broad-spectrum efficacy against a wide array of pests.[1] It functions as both a contact and stomach poison, inducing a rapid knockdown effect followed by sustained residual activity.[2] Chemically, this compound is an enriched isomeric form of cyfluthrin, comprising the two most biologically active diastereoisomeric pairs.[3] This guide provides a detailed overview of its chemical synthesis, formulations, and critical physicochemical characteristics.

The primary mode of action of this compound involves the disruption of nerve function through interaction with voltage-gated sodium channels.[1] This document will explore the molecular mechanisms of this interaction in detail. Furthermore, it will shed light on the metabolic pathways of this compound in mammalian systems and its environmental fate, particularly its biodegradation in soil.

A comprehensive toxicological profile of this compound is presented, supported by extensive quantitative data and detailed experimental protocols. This includes its effects on non-target organisms and insights into other signaling pathways it may influence, such as intracellular calcium modulation and the mitogen-activated protein kinase (MAPK) pathway.

Physicochemical and Toxicological Data

To facilitate comparative analysis, the following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C22H18Cl2FNO3 | [2] |

| Molecular Weight | 434.3 g/mol | [3] |

| CAS Number | 68359-37-5 (unstated stereochemistry) | [2] |

| Appearance | White to yellowish powder | [2] |

| Vapor Pressure | Diastereoisomer II: 1.4 x 10-8 Pa at 20 °CDiastereoisomer IV: 8.5 x 10-8 Pa at 20 °C | [4] |

| Melting Point | Diastereoisomer II: 80.71 °CDiastereoisomer IV: 106.19 °C | [4] |

| Solubility in Water | Diastereoisomer II: 2.1 µg/l at 20 °CDiastereoisomer IV: 1.2 µg/l at 20 °C | [4] |

Table 2: Acute Toxicity of this compound

| Test Organism | Route of Exposure | LD50 / LC50 | Reference |

| Rat (male, fasted) | Oral (in water/Cremophor EL) | 11 mg/kg body weight | [5] |

| Rat (male, fasted) | Oral (in PEG 400) | 380 mg/kg body weight | [5] |

| Rat (female, fasted) | Oral (in PEG 400) | 651 mg/kg body weight | [5] |

| Rat | Dermal | > 5000 mg/kg body weight | [5] |

| Rat | Inhalation (4 h, aerosol) | 81 – 100 mg/m³ | [5] |

| Rat | Inhalation (4 h, dust) | 532 – 967 mg/m³ | [5] |

| Mouse (male, fasted) | Oral | 91 mg/kg body weight | [5] |

| Mouse (female, fasted) | Oral | 165 mg/kg body weight | [5] |

| Dog (fasted) | Oral | > 5000 mg/kg body weight | [5] |

Table 3: Ecotoxicity of this compound

| Test Organism | Endpoint | Value | Reference |

| Fish (species not specified) | 96h LC50 | 1.80 mg/L | [6] |

| Earthworm | LC50 | > 1000 mg/kg dry weight soil | [2] |

| Honeybee | Acute Contact LD50 | < 0.025 µ g/bee | [2] |

| Bobwhite Quail | Acute Threshold Effect Level (TEL) | > 2000 mg a.i./kg b.w. | [2] |

Key Experimental Protocols

This section outlines the methodologies for key experiments cited in the toxicological and environmental fate assessment of this compound.

Acute Dermal Toxicity Study (Following OECD Guideline 402)

Objective: To determine the acute dermal toxicity of this compound.

Test System: Adult rats, typically Wistar, of a single sex (usually females). Animals should be healthy and have intact skin.[7]

Procedure:

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.[7]

-

Preparation: The day before dosing, fur is removed from the dorsal/flank area (at least 10% of the total body surface).[7]

-

Dose Administration: The test substance is applied uniformly over the shaved area. For solid substances, it is typically moistened with a suitable vehicle (e.g., water) to ensure good contact with the skin.[7]

-

Exposure: The application site is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[7]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[8]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.[8]

Fish, Acute Toxicity Test (Following OECD Guideline 203)

Objective: To determine the concentration of this compound that is lethal to 50% of the test fish (LC50) over a 96-hour period.[9]

Test System: A recommended fish species (e.g., Zebra fish) that is readily available and easy to maintain.[10]

Procedure:

-

Exposure Conditions: Fish are exposed to a series of concentrations of the test substance in a geometric series, typically for 96 hours under static, semi-static, or flow-through conditions. A control group is maintained in water without the test substance.[10]

-

Test Concentrations: At least five concentrations in a geometric series with a factor not exceeding 2.2 are used. A limit test can be performed at 100 mg/L.[1]

-

Observations: Mortalities and any visible abnormalities are recorded at 24, 48, 72, and 96 hours.[1]

-

Data Analysis: The cumulative percentage mortality for each exposure period is plotted against concentration to determine the LC50 value.[1]

Honeybee, Acute Contact Toxicity Test (Following OECD Guideline 214)

Objective: To determine the acute contact toxicity (LD50) of this compound to adult worker honeybees.[11]

Test System: Adult worker honeybees (Apis mellifera).[12]

Procedure:

-

Dose Preparation: The test substance is dissolved in an appropriate carrier.[12]

-

Dose Administration: A range of concentrations is applied directly to the thorax of anesthetized bees in droplets.[3] A toxic standard is included in the test series.[3]

-

Test Groups: A minimum of three replicate groups, each of ten bees, are dosed with each test concentration.[3]

-

Observations: Mortality and any sublethal effects are assessed at 4, 24, and 48 hours after treatment. The test may be extended to 96 hours if necessary.[12]

-

Data Analysis: The results are analyzed to calculate the LD50 at 24 and 48 hours.[3]

Aerobic and Anaerobic Transformation in Soil (Following OECD Guideline 307)

Objective: To determine the rate and pathway of this compound degradation in soil under both aerobic and anaerobic conditions.[13]

Test System: Soil samples (typically 50-200g) are treated with the test substance.[14]

Procedure:

-

Incubation: Treated soil samples are incubated in the dark in biometer-type flasks or flow-through systems under controlled temperature and moisture conditions for up to 120 days.[4]

-

Sampling: Duplicate flasks are removed at appropriate time intervals.[14]

-

Analysis: Soil samples are extracted with suitable solvents and analyzed for the parent compound and its transformation products, often using 14C-labelled material to facilitate tracking and mass balance calculations.[14] Volatile products are also collected and analyzed.[14]

-

Data Analysis: The rate of transformation and the formation and decline of transformation products are determined to establish the degradation pathway and half-life.[15]

Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channels

Objective: To characterize the effects of this compound on the function of voltage-gated sodium channels.

Test System: Cells expressing the target sodium channel isoform (e.g., HEK-293 cells transiently expressing human NaV1.5 channels).[16]

Procedure:

-

Cell Preparation: Prepare cells for electrophysiological recording.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes are filled with an appropriate intracellular solution.[10]

-

Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on a selected cell.[10]

-

Voltage-Clamp Protocol: Apply a series of voltage steps to elicit and record sodium currents. For example, from a holding potential of -120 mV, depolarize to various test potentials to measure current-voltage relationships.[16]

-

Drug Application: Perfuse the cell with a solution containing this compound at various concentrations (e.g., 0.1, 1, and 10 µM).[16]

-

Data Analysis: Analyze the recorded currents to determine the effects of this compound on channel properties such as activation, inactivation, and the generation of late sodium currents.[16]

Signaling Pathways and Mechanisms of Action

Primary Mechanism: Modulation of Voltage-Gated Sodium Channels

The primary neurotoxic action of this compound, like other pyrethroids, is the disruption of the normal function of voltage-gated sodium channels in nerve cells.[1] These channels are crucial for the initiation and propagation of action potentials. This compound binds to the sodium channels, modifying their gating kinetics. This leads to a prolongation of the open state of the channel, resulting in a persistent influx of sodium ions.[16] This sustained depolarization of the nerve membrane leads to hyperexcitability, repetitive firing of neurons, eventual paralysis, and death of the insect.[1]

Caption: Primary mechanism of this compound on voltage-gated sodium channels.

Secondary Effects on Other Signaling Pathways

Beyond its primary target, this compound has been shown to influence other cellular signaling pathways, which may contribute to its overall toxicological profile.

Intracellular Calcium Homeostasis: Studies have demonstrated that this compound can lead to an elevation in intracellular calcium concentrations ([Ca2+]i) in neurons.[17] This effect is largely dependent on the initial activation of voltage-gated sodium channels, as it is blocked by tetrodotoxin.[17] The sustained sodium influx and membrane depolarization can subsequently activate voltage-gated calcium channels and promote the reverse operation of the Na+/Ca2+ exchanger, leading to an influx of calcium.[13] this compound has also been shown to inhibit Ca2+ ATPase, an enzyme involved in calcium transport, further contributing to elevated intracellular calcium levels.[18]

Mitochondrial Function and Oxidative Stress: this compound can disrupt mitochondrial function and induce the production of reactive oxygen species (ROS).[9] This can lead to oxidative stress, lipid peroxidation, and ultimately trigger apoptotic pathways.[9]

Mitogen-Activated Protein Kinase (MAPK) Signaling: The increase in ROS and other cellular stresses induced by this compound can activate the MAPK signaling pathways.[9] These pathways are involved in regulating a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[19] Activation of MAPK pathways by this compound can alter gene expression and contribute to its cytotoxic effects.[9]

Caption: Secondary signaling pathways affected by this compound.

Metabolism and Environmental Fate

Mammalian Metabolism

In mammals, this compound is metabolized through both oxidative and hydrolytic pathways.[20] The primary route of detoxification involves the cleavage of the ester linkage by carboxylesterases, yielding 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid and a cyanohydrin which is further metabolized.[21] Oxidative metabolism is carried out by cytochrome P450 enzymes.[20] The resulting metabolites are less toxic and are excreted from the body.[21]

Caption: Metabolic pathway of this compound in mammals.

Environmental Fate: Biodegradation in Soil

In the soil environment, this compound is degraded by microbial action. The primary degradation pathway involves the hydrolysis of the ester bond, similar to mammalian metabolism, carried out by microbial carboxylesterases and oxidoreductases.[22] This results in the formation of less toxic metabolites.[22] The half-life of this compound in soil can vary depending on environmental conditions, but it is generally considered to be moderately persistent.[23]

Synthesis and Formulation

The synthesis of this compound is a multi-step chemical process.[5] It typically starts with key raw materials which undergo a series of reactions including bromination, condensation, etherification, hydrolysis, and esterification to construct the complex pyrethroid structure.[5]

This compound is available in various formulations to suit different application needs. These include emulsifiable concentrates (EC), suspension concentrates (SC), wettable powders (WP), and granules (GR).[5] The choice of formulation depends on the target pest, the application site, and the desired residual activity.

Conclusion

This technical guide provides a detailed and multi-faceted overview of the synthetic pyrethroid insecticide this compound. By consolidating key data on its physicochemical properties, toxicology, mechanisms of action, metabolism, and environmental fate, this document aims to be a valuable resource for the scientific community. The inclusion of detailed experimental protocols and visual diagrams of key pathways is intended to facilitate a deeper understanding and further research into this widely used insecticide. As with all pesticides, a thorough understanding of its properties is crucial for its safe and effective use and for the development of new and improved pest control strategies.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. openknowledge.fao.org [openknowledge.fao.org]

- 3. fao.org [fao.org]

- 4. fao.org [fao.org]

- 5. This compound (Ref: OMS 3051) [sitem.herts.ac.uk]

- 6. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound impairs implantation process by inducing mitochondrial defects and changes in reactive oxygen species-mediated signaling pathways in porcine trophectoderm and uterine luminal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. Biodegradation of this compound by Pseudomonas stutzeri strain S1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanisms of pyrethroid insecticide-induced stimulation of calcium influx in neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. β-Cyfluthrin-Mediated Cytotoxicity of Cultured Rat Primary Hepatocytes Ameliorated by Cotreatment with Luteolin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. The insecticide β-Cyfluthrin induces acute arrhythmic cardiotoxicity through interaction with NaV1.5 and ranolazine reverses the phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanisms of Pyrethroid Insecticide-Induced Stimulation of Calcium Influx in Neocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro metabolism of pyrethroid pesticides by rat and human hepatic microsomes and cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Biodegradation Pathway and Detoxification of β-cyfluthrin by the Bacterial Consortium and Its Bacterial Community Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Neurotoxic Effects of Beta-Cyfluthrin on Target Organisms

Audience: Researchers, scientists, and drug development professionals.

Abstract: Beta-cyfluthrin, a Type II synthetic pyrethroid insecticide, is extensively used in agricultural and domestic settings for pest control.[1][2] Its efficacy is rooted in its potent neurotoxicity towards target organisms, primarily insects. However, this neurotoxicity is not entirely specific, and concerns regarding its impact on non-target species, including mammals and aquatic life, persist. This technical guide provides an in-depth examination of the multifaceted neurotoxic effects of this compound. It details the primary mechanism of action on voltage-gated sodium channels and explores subsequent downstream effects, including disruption of neurotransmitter systems, induction of oxidative stress, genotoxicity, and apoptosis. This document synthesizes quantitative data from various studies, outlines key experimental protocols for assessing neurotoxicity, and visualizes complex pathways to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Disruption of Voltage-Gated Sodium Channels

The primary molecular target of this compound, like all pyrethroids, is the voltage-gated sodium channel (VGSC) on neuronal membranes.[3][4] this compound is classified as a Type II pyrethroid due to the presence of an α-cyano group in its structure, which significantly enhances its potency and prolongs the duration of its effects compared to Type I pyrethroids.[4][5][6]

Its mechanism involves binding to the VGSCs and modifying their gating kinetics. Specifically, this compound slows both the activation and inactivation of these channels.[6] This leads to a prolonged influx of sodium ions (Na+) into the neuron during an action potential, resulting in membrane depolarization that is sustained for a longer period.[3][4][5] The consequence of this prolonged depolarization is neuronal hyperexcitability, which manifests as repetitive nerve discharges.[7] This uncontrolled firing of neurons ultimately leads to the classic symptoms of pyrethroid poisoning in insects: tremors, uncoordinated movement, paralysis, and death.[4][8]

Secondary Neurotoxic Effects

Beyond its primary action on sodium channels, this compound instigates a cascade of secondary effects that contribute significantly to its overall neurotoxicity.

Disruption of Neurotransmitter Systems

This compound significantly alters the balance of crucial neurotransmitters in the brain. Studies in rats have shown that exposure leads to:

-

Inhibition of Acetylcholinesterase (AChE): The activity of AChE, an enzyme critical for breaking down the neurotransmitter acetylcholine, is inhibited in the frontal cortex, hippocampus, and corpus striatum.[2][9] This leads to an accumulation of acetylcholine, contributing to neuronal hyperexcitability.

-

Alteration of Biogenic Amines: Levels of key neurotransmitters such as dopamine (B1211576) (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), epinephrine (B1671497) (EPN), and serotonin (B10506) (5-HT) are decreased in various brain regions.[2][9] Conversely, levels of homovanillic acid (HVA) and nor-epinephrine (NE) have been found to be elevated.[2][9]

-

Impact on Glutamate (B1630785) System: In mice, high doses of beta-cypermethrin (B1669542) (a related pyrethroid) were found to decrease glutamate levels in the cerebral cortex, associated with reduced glutamine synthetase (GS) activity and increased glutamate uptake by synaptosomes.[10]

Induction of Oxidative Stress

A prominent mechanism of this compound toxicity is the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify them.[2][11] This leads to cellular damage. Key findings include:

-

Increased Lipid Peroxidation: Exposure to this compound increases the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and cellular membrane damage.[12][13]

-

Depletion of Antioxidant Defenses: The activity of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), is significantly decreased in treated animals.[2][9][12] The level of reduced glutathione (GSH), a vital non-enzymatic antioxidant, is also depleted.[13]

Genotoxicity and Apoptosis

This compound exposure has been demonstrated to cause genotoxicity by inducing DNA damage.[11] Studies using the comet assay in fish have shown that this compound can cause DNA strand breaks in erythrocytes, indicating a risk of genotoxic damage to aquatic organisms in contaminated waters.[14][15]

Furthermore, pyrethroids can trigger apoptosis, or programmed cell death, in neuronal cells.[16][17][18] While the exact pathway for this compound is still under full investigation, studies on the related pyrethroid deltamethrin (B41696) show the involvement of key apoptotic regulators. This process may be mediated through the upregulation of pro-apoptotic proteins like p53 and Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[17]

Quantitative Data on Neurotoxic Effects

The following tables summarize quantitative data from various studies, providing a comparative overview of this compound's neurotoxic potency.

Table 1: Acute Toxicity (LC50) of this compound in Aquatic Organisms

| Organism | Exposure Duration | LC50 Value | Reference |

| Zebra Mussel (Dreissena polymorpha) | 96 hours | 509.62 µg/L | [13] |

| Zebrafish (Danio rerio) | 96 hours | 3.61 µg/L | [12] |

| Fish (Bryconamericus iheringii) | - | 27.8 µg/L (Lethal Conc.) | [15] |

Table 2: Effects on Neurotransmitter Systems and Related Enzymes in Rodents

| Parameter | Organism/Tissue | Dosage | Effect | Reference |

| Acetylcholinesterase (AChE) | Rat Brain (Frontal Cortex, Hippocampus, Corpus Striatum) | 12.5 & 25 mg/kg/day for 30 days | Inhibition | [2][9] |

| Dopamine (DA) | Rat Brain (Frontal Cortex, Hippocampus, Corpus Striatum) | 12.5 & 25 mg/kg/day for 30 days | Decreased | [2][9] |

| Serotonin (5-HT) | Rat Brain (Frontal Cortex, Hippocampus, Corpus Striatum) | 12.5 & 25 mg/kg/day for 30 days | Decreased | [2][9] |

| Choline Acetyltransferase (ChAT) | Rat Hippocampus | 12.5 mg/kg/day | 3.1-fold reduction in expression | [2][9] |

| Choline Acetyltransferase (ChAT) | Rat Hippocampus | 25 mg/kg/day | 4.7-fold reduction in expression | [2][9] |

Table 3: Indicators of Oxidative Stress

| Parameter | Organism/Tissue | Dosage/Concentration | Effect | Reference |

| Malondialdehyde (MDA) | Zebra Mussel | 32, 64, 128 µg/L for 96h | Increased | [13] |

| Reduced Glutathione (GSH) | Zebra Mussel | 32, 64, 128 µg/L for 96h | Decreased | [13] |

| Superoxide Dismutase (SOD) | Rat Brain | 12.5 & 25 mg/kg/day | Decreased | [2][9] |

| Catalase (CAT) | Rat Brain | 12.5 & 25 mg/kg/day | Decreased | [2][9] |

| Glutathione Peroxidase (GPx) | Rat Brain | 12.5 & 25 mg/kg/day | Decreased | [2][9] |

Table 4: Genotoxicity Data

| Organism | Assay | Concentration | Exposure | Result | Reference |

| Fish (B. iheringii) | Comet Assay (Erythrocytes) | 5.6 µg/L | 48 hours | Significant increase in DNA damage index (145.9 vs 69.3 in control) | [14][15] |

| Mice | Mitotic Index / Aberrant Cells | Oral exposure for 28 days | - | Decline in mitotic index, increase in aberrant cells | [11] |

Experimental Protocols for Neurotoxicity Assessment

A comprehensive evaluation of a compound's neurotoxic potential requires a battery of in vitro and in vivo assays.[16] The protocols outlined below are based on methodologies commonly used for pyrethroid insecticides.

General Experimental Workflow

The assessment of neurotoxicity typically follows a structured workflow, from initial cell culture or animal preparation to multifaceted endpoint analysis and data interpretation.

In Vitro Methodologies

-

Cell Culture: Human neuroblastoma cell lines (e.g., SH-SY5Y) or primary neuronal cultures are commonly used.[16] Cells are seeded in multi-well plates and allowed to adhere and grow for approximately 24 hours before treatment.

-

Compound Exposure: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to the desired final concentrations in the cell culture medium. Cells are treated for a defined period (e.g., 24, 48, or 72 hours).

-

Cytotoxicity Assay (MTT Assay):

-

After exposure, the treatment medium is removed.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to convert MTT into formazan (B1609692) crystals.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader (typically at 570 nm). Cell viability is expressed as a percentage relative to the vehicle control.

-

-

Oxidative Stress Assays:

-

Cell Lysis: Cells are harvested and lysed to release intracellular components.

-

MDA Assay: The cell lysate is reacted with thiobarbituric acid (TBA) under acidic conditions at high temperature. The resulting pink-colored product is measured spectrophotometrically to quantify lipid peroxidation.

-

Antioxidant Enzyme Assays: Commercially available kits or standard spectrophotometric protocols are used to measure the activity of SOD, CAT, and GPx in the cell lysates.

-

-

Apoptosis Assessment (TUNEL Staining):

-

Cells are fixed and permeabilized.

-

They are then incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, which incorporates into the ends of fragmented DNA characteristic of apoptosis.

-

Cells are visualized using fluorescence microscopy. Apoptotic cells are identified by their bright nuclear fluorescence.

-

In Vivo Methodologies (Rodent Model)

-

Animal Dosing: Adult male Wistar or Swiss albino mice are often used.[2][11] this compound is typically dissolved in a vehicle like corn oil and administered orally via gavage at specific doses (e.g., 12.5 and 25 mg/kg body weight) daily for a set period (e.g., 30 days).[2][9] A control group receives only the vehicle.

-

Behavioral Assessment (Rotarod Test):

-

To assess motor coordination, rats are placed on a rotating rod with accelerating speed.

-

The latency to fall from the rod is recorded.

-

A shorter latency to fall in the treated group compared to the control group indicates impaired motor coordination.[2]

-

-

Biochemical Analysis of Brain Tissue:

-

Following the exposure period, animals are euthanized, and brains are immediately dissected on ice to isolate specific regions (e.g., frontal cortex, hippocampus).

-

Tissues are homogenized in appropriate buffers.

-

Neurotransmitter Analysis: Levels of biogenic amines (dopamine, serotonin, etc.) and their metabolites are quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

-

Enzyme Activity Assays: AChE activity and antioxidant enzyme (SOD, CAT, GPx) activities are measured in the homogenates using spectrophotometric methods.

-

-

Genotoxicity Assessment (Comet Assay on Fish Erythrocytes):

-

Exposure: Fish are exposed to sublethal concentrations of this compound (e.g., 4.2 and 5.6 µg/L) for 24-48 hours.[14][15]

-

Sample Collection: A small blood sample is collected from the caudal vein.

-

Cell Embedding: Erythrocytes are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the DNA (nucleoids).

-

Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind and separate the DNA fragments.

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide) and visualized under a fluorescence microscope. The extent of DNA migration ("comet tail") from the nucleus is measured to quantify DNA damage.[14][15]

-

Conclusion

This compound exerts its neurotoxic effects through a complex and interconnected series of events. Its primary action of disrupting voltage-gated sodium channels triggers a cascade of secondary pathologies, including widespread neurotransmitter imbalance, significant oxidative stress, DNA damage, and the induction of neuronal apoptosis. The quantitative data clearly demonstrate its high toxicity to both target and non-target organisms, particularly in aquatic environments. The detailed experimental protocols provided herein serve as a foundation for researchers to further investigate these mechanisms and to assess the risks associated with this widely used insecticide. A thorough understanding of these neurotoxic pathways is critical for developing safer pest control strategies and for designing potential therapeutic interventions in cases of accidental exposure.

References

- 1. The insecticide β-Cyfluthrin induces acute arrhythmic cardiotoxicity through interaction with NaV1.5 and ranolazine reverses the phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Additivity of Pyrethroid Actions on Sodium Influx in Cerebrocortical Neurons in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Formulated this compound Shows Wide Divergence in Toxicity among Bird Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Developmental Neurotoxicity of Pyrethroid Insecticides: Critical Review and Future Research Needs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beyondpesticides.org [beyondpesticides.org]

- 8. Cyfluthrin Fact Sheet [npic.orst.edu]

- 9. This compound induced neurobehavioral impairments in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. In vivo genotoxicity of the pyrethroid pesticide this compound using the comet assay in the fish Bryconamericus iheringii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Deltamethrin induces apoptotic cell death in cultured cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanism of Pyrethroid Pesticide–Induced Apoptosis: Role of Calpain and the ER Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Odyssey of Beta-Cyfluthrin: A Technical Guide to its Fate and Degradation

For the attention of researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the environmental fate and degradation of the synthetic pyrethroid insecticide, beta-cyfluthrin. This document synthesizes key research findings on its persistence, mobility, and transformation in various environmental compartments, offering detailed experimental protocols and quantitative data to support further investigation and risk assessment.

This compound, a potent insecticide valued for its broad-spectrum efficacy, is subject to a complex interplay of biotic and abiotic processes upon its release into the environment. Understanding these processes is paramount for evaluating its environmental impact and ensuring its responsible use. This guide delves into the core aspects of its environmental journey, from its initial application to its ultimate degradation into simpler compounds.

Persistence and Degradation in Environmental Compartments

This compound exhibits moderate persistence in the environment, with its degradation rate influenced by factors such as sunlight, moisture, and microbial activity. It binds strongly to soil particles, which limits its potential for leaching into groundwater.

Soil

In the soil environment, this compound's fate is primarily governed by microbial degradation. It is considered to be immobile in soil and is not expected to leach into groundwater.[1][2] The persistence of this compound in soil is influenced by the rate of application and moisture levels, with half-life values ranging from 7.8 to 41.8 days in alluvial soil under laboratory conditions.[1] The rate of dissipation tends to decrease as the application rate increases under field capacity and submerged conditions.[1] Persistence is generally greater in air-dry conditions compared to field capacity or submerged conditions, a trend attributed to the influence of moisture on microbial populations.[1]

Under aerobic conditions, the half-life of this compound in soil is typically around 13 to 28 days.[3][4] In laboratory studies using sediment/water systems, first-order half-lives under aerobic conditions had a median value of 18 days, while under anaerobic conditions, the median was 70 days.[5][6] Another study reported an aerobic biodegradation half-life of 56-63 days.[7]

Water

In aquatic environments, this compound is rapidly adsorbed to organic matter and sediment.[3] Its degradation in water is significantly influenced by pH and sunlight. Hydrolysis is a key degradation pathway, with the rate increasing with pH. The half-life of cyfluthrin (B156107) (of which this compound is a mixture of active isomers) in water at 22°C ranges from 25-117 days at pH 4, 11-20 days at pH 7, and 3-7 days at pH 9.[7] Photolysis also plays a crucial role in its degradation in water. In the presence of sunlight, the half-life of cyfluthrin in water is approximately 12 days, which extends to about 193 days in the absence of sunlight.[2]

Vegetation

When applied to plants, this compound adheres to the surface and does not readily penetrate the plant tissue or evaporate.[8] It degrades in sunlight within hours but can persist for up to a few weeks in the absence of sunlight or in shaded conditions.[8] Studies on various crops have shown dissipation half-lives ranging from 2 to 3 days on eggplant, tomato, and okra, and 2.5 days on mango fruit.[9]

Quantitative Degradation Data

The following tables summarize the reported half-lives (DT50) of this compound in different environmental matrices under various conditions.

| Environmental Matrix | Condition | Half-life (days) | Reference |

| Soil (Alluvial) | Air-dry | Higher persistence | [1] |

| Soil (Alluvial) | Field Capacity | 7.8 - 41.8 | [1] |

| Soil (Alluvial) | Submerged | Lower persistence | [1] |

| Soil | Aerobic | 13 - 28 | [3][4] |

| Soil | Aerobic | 56 - 63 | [7] |

| Sediment/Water | Aerobic | median 18 | [5][6] |

| Sediment/Water | Anaerobic | median 70 | [5][6] |

| Water (pH 4, 22°C) | Hydrolysis | 25 - 117 | [7] |

| Water (pH 7, 22°C) | Hydrolysis | 11 - 20 | [7] |

| Water (pH 9, 22°C) | Hydrolysis | 3 - 7 | [7] |

| Water | With Sunlight | ~12 | [2] |

| Water | Without Sunlight | ~193 | [2] |

| Plant Foliage | With Sunlight | Hours | [8] |

| Plant Foliage | Without Sunlight/Shade | Up to a few weeks | [8] |

| Eggplant, Tomato, Okra | Dissipation | 2 - 3 | [9] |

| Mango Fruit | Dissipation | 2.5 | [9] |

Degradation Pathways

The primary degradation pathways for this compound involve the cleavage of the ester bond through hydrolysis and oxidation, leading to the formation of several metabolites.[10][11][12] Two main proposed biodegradation pathways are initiated by either ester hydrolysis or oxidation.[10][11][12]

Key initial metabolites include 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCVA) and 4-fluoro-3-phenoxybenzyl alcohol.[13][14] The latter can be further oxidized to 3-phenoxy-4-fluorobenzaldehyde (FPBald) and subsequently to 3-phenoxy-4-fluorobenzoic acid.[15] Microbial consortia, particularly bacteria such as Pseudomonas stutzeri, play a significant role in these degradation processes through the production of enzymes like carboxylesterases and oxidoreductases.[10][11][12][13][14]

Experimental Protocols

This section outlines generalized methodologies for key experiments cited in the literature for studying the environmental fate of this compound.

Soil Degradation Study (Aerobic)

A common experimental setup for assessing aerobic soil degradation involves incubating soil treated with this compound under controlled laboratory conditions.

Objective: To determine the rate of aerobic degradation of this compound in soil.

Materials:

-

Test soil, sieved (<2 mm)

-

Analytical standard of this compound

-

Appropriate solvent (e.g., acetone)

-

Incubation vessels (e.g., biometer flasks)

-

Solutions for trapping CO2 (e.g., potassium hydroxide)

-

Analytical instrumentation (e.g., GC-ECD, GC-MS, or HPLC)

Procedure:

-

Soil Preparation: Collect fresh soil, remove debris, and sieve. Characterize soil properties (pH, organic matter content, texture).

-

Fortification: Prepare a stock solution of this compound in a suitable solvent. Apply the solution to the soil to achieve the desired concentration, ensuring even distribution. Allow the solvent to evaporate.

-

Incubation: Transfer the treated soil to incubation vessels. Adjust the soil moisture to a specific level (e.g., 40-60% of maximum water holding capacity).

-

Aerobic Conditions: Ensure a continuous supply of air (free of CO2 if mineralization is being measured).

-

Temperature: Maintain a constant temperature (e.g., 20-25°C) in an incubator.

-

Sampling: Collect soil samples at predetermined time intervals.

-

Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent mixture (e.g., acetonitrile/water).

-

Analysis: Analyze the extracts using a validated analytical method (e.g., GC-ECD or HPLC) to determine the concentration of the parent compound and major metabolites.

-

Data Analysis: Calculate the dissipation half-life (DT50) using first-order kinetics.

Hydrolysis Study

This protocol determines the rate of abiotic degradation of this compound in water at different pH levels.

Objective: To determine the hydrolysis rate of this compound as a function of pH.

Materials:

-

Analytical standard of this compound

-

Sterile aqueous buffer solutions at pH 4, 7, and 9

-

Incubation vessels (e.g., sealed glass vials)

-

Constant temperature bath or incubator

-

Analytical instrumentation (e.g., HPLC)

Procedure:

-

Solution Preparation: Prepare sterile buffer solutions at the required pH levels.

-

Fortification: Add a small volume of a concentrated stock solution of this compound to each buffer solution to achieve the desired test concentration.

-

Incubation: Place the test solutions in sealed vials and incubate in the dark at a constant temperature (e.g., 22°C or 25°C).

-

Sampling: At specified time intervals, take aliquots from the vials for analysis.

-

Analysis: Directly analyze the aqueous samples (or after appropriate extraction) using HPLC to quantify the concentration of this compound.

-

Data Analysis: Determine the hydrolysis rate constant and half-life for each pH value.

Residue Analysis in Soil and Water

Accurate quantification of this compound residues is crucial for fate and degradation studies. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques.

Sample Preparation and Extraction:

-

Soil: Soil samples are typically extracted with an organic solvent mixture, such as acetonitrile/water or acetone/hexane.[16] The extract is then cleaned up using techniques like solid-phase extraction (SPE) with materials like Florisil to remove interfering substances.[5][16]

-

Water: Water samples may be directly analyzed or may require a liquid-liquid extraction or SPE to concentrate the analyte and remove matrix interferences.

Analytical Instrumentation:

-

Gas Chromatography (GC): GC coupled with an electron capture detector (GC-ECD) is highly sensitive for halogenated compounds like this compound.[16][17] Gas chromatography-mass spectrometry (GC-MS) provides confirmation of the analyte's identity.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC with a diode-array detector (DAD) or a mass spectrometer (LC-MS) is also used for the determination of this compound, particularly for samples that are not amenable to GC analysis.[16][18][19]

Conclusion

The environmental fate of this compound is characterized by its moderate persistence, strong adsorption to soil, and degradation through a combination of microbial and abiotic processes. Hydrolysis and photolysis are key degradation routes in aquatic systems, while microbial activity is the primary driver of its breakdown in soil. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals engaged in the environmental risk assessment and management of this widely used insecticide. Further research focusing on the specific microbial communities and enzymes involved in its degradation could lead to the development of effective bioremediation strategies for contaminated sites.

References

- 1. Persistence and leaching of this compound in alluvial soil of India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyfluthrin Fact Sheet [npic.orst.edu]

- 3. awhhe.am [awhhe.am]

- 4. This compound (Ref: OMS 3051) [sitem.herts.ac.uk]

- 5. Laboratory degradation rates of 11 pyrethroids under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cyfluthrin | C22H18Cl2FNO3 | CID 104926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. quora.com [quora.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Biodegradation Pathway and Detoxification of β-cyfluthrin by the Bacterial Consortium and Its Bacterial Community Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Biodegradation of this compound by Pseudomonas stutzeri strain S1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fao.org [fao.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Review of the existing maximum residue levels for Beta‐cyfluthrin and Cyfluthrin according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scribd.com [scribd.com]

Beta-Cyfluthrin and Its Ecotoxicological Impact on Non-Target Aquatic Organisms: A Technical Review

Foreword: This technical guide provides a comprehensive overview of the toxicity of beta-cyfluthrin, a synthetic pyrethroid insecticide, to non-target aquatic organisms. The information is intended for researchers, scientists, and professionals in drug development and environmental toxicology. This document synthesizes available data on the acute and chronic toxicity of this compound to fish, aquatic invertebrates, and algae. It also details the experimental protocols used in key toxicity studies and elucidates the primary mechanisms of toxic action.

Executive Summary

This compound is a broad-spectrum insecticide widely used in agriculture and public health.[1] While effective against target pests, its introduction into aquatic ecosystems, primarily through runoff and spray drift, poses a significant threat to non-target organisms. This guide reveals that this compound is highly toxic to fish and aquatic invertebrates at very low concentrations, often in the nanogram to microgram per liter range.[2] Algae exhibit moderate sensitivity. The primary mechanism of toxicity is the disruption of sodium channel function in the nervous system, leading to paralysis and death.[1] Standardized ecotoxicological testing protocols, such as those established by the OECD, are crucial for assessing the environmental risk of this compound. A significant data gap exists regarding the specific quantitative toxicity of this compound to amphibians, highlighting an area for future research.

Quantitative Toxicity Data

The acute and chronic toxicity of this compound to various non-target aquatic organisms is summarized below. Data is presented as LC50 (lethal concentration for 50% of the test population), EC50 (effective concentration for 50% of the test population), and NOEC (no-observed-effect concentration).

Toxicity to Fish

This compound is classified as very highly toxic to fish species.[3] Acute toxicity is observed at concentrations in the low nanograms per liter range.

| Species | Endpoint (96-hour LC50) | Concentration (ng/L) | Reference |

| Rainbow trout (Oncorhynchus mykiss) | LC50 | 89 | [2] |

| Golden orfe (Leuciscus idus melanotus) | LC50 | 331 | [2] |

Toxicity to Aquatic Invertebrates

Aquatic invertebrates are also highly sensitive to this compound, with acute toxicity values in the sub-microgram per liter range.

| Species | Endpoint (48-hour EC50) | Concentration (µg/L) | Reference |

| Water flea (Daphnia magna) | EC50 | ~ 0.3 | [2] |

Toxicity to Algae

This compound is considered moderately toxic to algae.

| Species | Endpoint (96-hour) | Concentration (µg/L) | Reference |

| Green alga (Scenedesmus subspicatus) | EC50 (growth rate) | > 10 | [2] |

| Green alga (Scenedesmus subspicatus) | NOEC | > 10 | [2] |

Toxicity to Amphibians

Despite extensive literature searches, specific quantitative toxicity data (LC50 or EC50 values) for this compound in amphibian species could not be located. However, studies on other pyrethroid insecticides indicate that amphibians are susceptible to their toxic effects. Further research is critically needed to determine the specific toxicity of this compound to this vulnerable class of aquatic organisms.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the toxicity tables, based on internationally recognized OECD guidelines.

Fish, Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish population over a 96-hour exposure period.

Test Organisms: A suitable fish species, such as Rainbow trout (Oncorhynchus mykiss), is selected. Healthy, juvenile fish are acclimated to the test conditions.

Test Conditions:

-

Exposure Duration: 96 hours.

-

Test Type: Semi-static (test solution is renewed every 24 hours) or flow-through.

-

Test Vessels: Inert material (e.g., glass) of sufficient volume.

-

Loading Rate: The biomass of fish per volume of test solution is kept low to avoid stress.

-

Water Quality: Temperature, pH, and dissolved oxygen are maintained within optimal ranges for the test species.

-

Feeding: Fish are not fed during the test.

-

Test Concentrations: At least five concentrations of the test substance, arranged in a geometric series, and a control group are used.

Procedure:

-

Test solutions of the desired concentrations are prepared.

-

Fish are randomly distributed among the test vessels.

-

Observations of mortality and any sublethal effects are made at 24, 48, 72, and 96 hours.

-

The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Daphnia sp., Acute Immobilisation Test (Based on OECD Guideline 202)

This test assesses the concentration of a substance that immobilizes 50% of the Daphnia population within a 48-hour exposure.

Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old, are used.

Test Conditions:

-

Exposure Duration: 48 hours.

-

Test Type: Static (no renewal of the test solution).

-

Test Vessels: Small, inert containers (e.g., glass beakers).

-

Test Medium: A defined culture medium or reconstituted water.

-

Temperature and Light: Maintained at a constant temperature (e.g., 20°C) with a defined light-dark cycle.

-

Test Concentrations: A range of at least five concentrations and a control.

Procedure:

-

Test solutions are prepared in the test medium.

-

A specific number of daphnids are introduced into each test vessel.

-

The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.

-

The EC50 value and its confidence limits are calculated.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (Based on OECD Guideline 201)

This test determines the effect of a substance on the growth of a selected algal species over a 72-hour period.

Test Organisms: An exponentially growing culture of a green alga, such as Scenedesmus subspicatus.

Test Conditions:

-

Exposure Duration: 72 hours.

-

Test Type: Static.

-

Test Vessels: Flasks that allow for adequate light penetration and gas exchange.

-

Culture Medium: A nutrient-rich medium that supports exponential growth.

-

Light and Temperature: Continuous, uniform illumination and a constant temperature.

-

Test Concentrations: A minimum of five concentrations and a control, with multiple replicates for each.

Procedure:

-

Test solutions are prepared by adding the test substance to the culture medium.

-

A known density of algal cells is inoculated into each test flask.

-

The flasks are incubated under controlled conditions.

-

Algal growth is measured at least once every 24 hours using methods such as cell counts or spectrophotometry.

-

The EC50 for growth rate inhibition is calculated by comparing the growth in the test cultures to the control cultures.

Mechanism of Action and Signaling Pathways

The primary mode of action of this compound, like other pyrethroid insecticides, is the disruption of the nervous system.[1] It targets the voltage-gated sodium channels in nerve cell membranes.

This compound binds to the sodium channels, causing them to remain open for an extended period. This leads to a prolonged influx of sodium ions into the neuron, resulting in repetitive nerve impulses and eventual paralysis. Type II pyrethroids, like this compound, can also affect chloride and calcium channels.[4] Some pyrethroids have been shown to indirectly interfere with the function of GABAa receptors.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an acute aquatic toxicity test.

References

- 1. This compound (Ref: OMS 3051) [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Juvenile African Clawed Frogs (Xenopus laevis) Express Growth, Metamorphosis, Mortality, Gene Expression, and Metabolic Changes When Exposed to Thiamethoxam and Clothianidin - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of beta-cyfluthrin

An In-depth Technical Guide to the Physical and Chemical Properties of Beta-Cyfluthrin

Introduction

This compound is a synthetic pyrethroid insecticide widely used in agriculture, horticulture, and public health to control a broad spectrum of pests.[1][2][3] It functions as a non-systemic insecticide with both contact and stomach action.[2][4] As a Type II pyrethroid, it is characterized by the presence of an alpha-cyano group, which contributes to its high insecticidal activity.[5] This technical guide provides a comprehensive overview of the , intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is an isomeric mixture of two of the four biologically active diastereoisomeric pairs of cyfluthrin (B156107).[4][6] Specifically, it contains diastereomer II (300-400 g/kg) and diastereomer IV (570-670 g/kg).[4]

Table 1: Chemical Identification of this compound

| Identifier | Value | References |

| IUPAC Name | A mixture of the enantiomeric pair (R)-α-cyano-4-fluoro-3-phenoxybenzyl (1S,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate and (S)-α-cyano-4-fluoro-3-phenoxybenzyl (1R,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate with the enantiomeric pair (R)-α-cyano-4-fluoro-3-phenoxybenzyl (1S,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate and (S)-α-cyano-4-fluoro-3-phenoxybenzyl (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate. | [4] |

| CAS Name | cyano(4-fluoro-3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate | [4] |

| CAS Number | 1820573-27-0 | [4][5][7][8] |

| EC Number | 269-855-7 | [4] |

| Molecular Formula | C22H18Cl2FNO3 | [5][7][8] |

| Molecular Weight | 434.29 g/mol | [5][7][8][9] |

| Synonyms | Baythroid XL, Beta-Baythroid, Bulldock | [7] |

Physical and Chemical Properties

The physicochemical properties of this compound are critical for understanding its environmental fate, bioavailability, and toxicological profile. These properties are summarized in the table below.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Notes | References |

| Physical State | White to off-white solid; colorless crystals (pure). The technical product is a brown, oily, viscous mass. | ||

| Melting Point | 82 °C (range: 82-96 °C) | Diastereoisomer II: 80.71 °C | [1][4] |

| Boiling Point | Decomposes before boiling | Degradation starts at 210 °C | [4] |

| Vapor Pressure | 2.8 x 10⁻³ mPa (at 20 °C) | Isomer mean, indicates low volatility. | [4] |

| Water Solubility | Very low solubility. Isomer II: 1.9 µg/L; Isomer IV: 2.9 µg/L (at 20°C, pH 7) | [1][4][10][11] | |

| Solubility in Organic Solvents (at 20 °C) | Toluene: >200 g/L; Dichloromethane: >200 g/L; Isopropanol: 2-10 g/L; n-Hexane: 1-5 g/L | [10] | |

| Octanol/Water Partition Coefficient (log Kow) | 6.18 (at 22 °C) | Indicates high lipophilicity and potential for bioaccumulation. | [12] |

| Henry's Law Constant | 0.347 Pa m³ mol⁻¹ (at 25 °C) | [4] |

Stability and Degradation

This compound's stability is influenced by environmental factors, particularly pH.

-

Hydrolysis: It is stable at pH 4 and 7 but hydrolyzes rapidly at pH 9. At 25°C and pH 7, the half-life for the sum of diastereoisomers I + II is 120 days.[1]

-